BenchChemオンラインストアへようこそ!

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Drug formulation Parenteral administration Prodrug design

(1'S,2R,3R)-Fosaprepitant Dimeglumine is the water-soluble phosphorylated prodrug of aprepitant, delivering >42,000-fold solubility enhancement and 100% IV bioavailability. A single 150 mg IV dose replaces the 3-day oral aprepitant regimen—critical for CINV patients with mucositis, dysphagia, or unreliable oral intake. It is the only IV NK1 receptor antagonist FDA-approved for pediatric patients as young as 6 months (≥6 kg), enabling standardized on-label antiemetic protocols across all age groups. Rapid conversion to active aprepitant within 30 minutes ensures timely NK1 receptor occupancy prior to chemotherapy. Supplied as a sterile, lyophilized powder; ideal for hospital formulary, oncology infusion centers, and GMP reference standard applications.

Molecular Formula C30H39F7N5O11P
Molecular Weight 809.6 g/mol
Cat. No. B13859236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2R,3R)-Fosaprepitant Dimeglumine
Molecular FormulaC30H39F7N5O11P
Molecular Weight809.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1
InChIKeyUGJUJYSRBQWCEK-FZEOFFAESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (1'S,2R,3R)-Fosaprepitant Dimeglumine? An Overview for Scientific Procurement


(1'S,2R,3R)-Fosaprepitant Dimeglumine (MK-0517, L-758,298) is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant [1]. The compound is the dimeglumine salt form, with a molecular weight of 1004.83 Da, formulated as a sterile, lyophilized powder for intravenous (IV) infusion [2]. It is chemically designated as 1-Deoxy-1-(methylamino)-D-glucitol [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt) [3]. Upon IV administration, the compound is rapidly converted to aprepitant by ubiquitous phosphatases, achieving systemic NK1 antagonism [4].

Why Oral Aprepitant or Other NK1 Antagonists Cannot Simply Replace (1'S,2R,3R)-Fosaprepitant Dimeglumine


In-class substitution among NK1 receptor antagonists is not straightforward due to fundamental differences in solubility, route of administration, pharmacokinetic profiles, and regulatory approval status across patient populations. Aprepitant, the active moiety, exhibits extremely poor aqueous solubility (approximately 2.9 µg/mL in distilled water), restricting its use to oral formulations, which presents challenges for patients with chemotherapy-induced nausea, vomiting, or mucositis who cannot reliably swallow or absorb oral medication [1]. While fosaprepitant dimeglumine achieves water solubility of 100-123 mg/mL, enabling IV administration and 100% bioavailability [2], other IV NK1 antagonists such as rolapitant IV have been withdrawn from the US market due to hypersensitivity and anaphylaxis concerns [3]. Furthermore, unlike netupitant and rolapitant, which lack pediatric approval, fosaprepitant is indicated for pediatric patients as young as 6 months of age [4]. These distinctions in formulation enablement, safety profile, and regulatory scope make generic substitution or in-class interchange clinically and operationally infeasible without careful consideration of the specific quantitative evidence presented below.

Quantitative Differentiation of (1'S,2R,3R)-Fosaprepitant Dimeglumine: A Comparator-Based Evidence Guide


Aqueous Solubility: Fosaprepitant Dimeglumine vs. Aprepitant for IV Formulation Enablement

Fosaprepitant dimeglumine demonstrates >42,000-fold higher aqueous solubility than aprepitant, enabling intravenous formulation. Aprepitant has a saturation solubility of 2.9 ± 0.53 µg/mL (0.0029 mg/mL) in distilled water, while fosaprepitant dimeglumine exhibits water solubility of 100-123 mg/mL [1] [2]. This solubility enhancement is achieved through N-phosphorylation and formation of the dimeglumine salt, which transforms a BCS Class II/IV compound into a freely water-soluble prodrug suitable for lyophilized IV formulation .

Drug formulation Parenteral administration Prodrug design

Pharmacokinetic Bioequivalence: IV Fosaprepitant 115 mg vs. Oral Aprepitant 125 mg

In a randomized, crossover bioequivalence study in healthy subjects, IV fosaprepitant 115 mg was AUC0–∞ bioequivalent to oral aprepitant 125 mg. The geometric mean ratio of aprepitant AUC for fosaprepitant 115 mg/aprepitant 125 mg was 1.13, with a 90% confidence interval of 1.06 to 1.20, falling within the prespecified equivalence bounds of 0.80 to 1.25 [1]. Mean AUC0–∞ values were 29,611 ng·h/mL for fosaprepitant 115 mg IV versus 27,759 ng·h/mL for aprepitant 125 mg oral [2]. Additionally, after a single IV 150-mg dose of fosaprepitant infused over 20 minutes, the mean AUC0–∞ of aprepitant was 37.4 (±14.8) mcg·hr/mL and Cmax was 4.2 (±1.2) mcg/mL [3]. Plasma concentrations of fosaprepitant fall below the limit of quantification (10 ng/mL) within 30 minutes post-infusion, demonstrating rapid and complete conversion to the active moiety [4].

Pharmacokinetics Bioequivalence CINV

Pediatric Indication: Fosaprepitant vs. Netupitant and Rolapitant Regulatory Approval Status

Fosaprepitant dimeglumine is FDA-approved for pediatric patients 6 months of age and older, weighing at least 6 kg, for the prevention of CINV [1]. In contrast, the netupitant/palonosetron fixed-dose combination (NEPA) has not established safety and efficacy in pediatric patients and lacks FDA approval for this population [2]. Similarly, rolapitant safety and efficacy have not been established in pediatric patients, and it is not recommended for children younger than 2 years of age [3]. This represents a categorical regulatory differentiation rather than a continuous quantitative measure.

Pediatric oncology Regulatory approval CINV

Infusion-Site Reaction Incidence with Peripheral IV Fosaprepitant Administration

Peripherally administered IV fosaprepitant is associated with a measurable incidence of infusion-site reactions (ISRs). A single-institution retrospective study of 150 cancer patients receiving peripheral IV fosaprepitant reported a 15% incidence of ISRs among all administered doses and a 28.7% incidence per patient (43/150; 95% CI: 21.6–36.6) [1]. In controlled clinical trial settings, ISRs occurred at 3.0% in the fosaprepitant group versus 0.5% in the oral aprepitant group, with thrombophlebitis rates of 0.8% vs. 0.1% and infusion-site pain of 1.4% vs. 0.1%, respectively [2]. The reaction incidence is influenced by infusion parameters: dilution to 150 mg/250 mL and infusion over 30 minutes significantly reduces ISR frequency compared to more concentrated or rapid infusions [3]. The polysorbate 80 excipient in the standard lyophilized formulation has been implicated in both local infusion-site and systemic hypersensitivity reactions [4].

Drug safety Infusion reactions Formulation excipients

Cost-Effectiveness: Fosaprepitant IV vs. Oral Aprepitant in the US Healthcare Setting

In the US healthcare market, IV fosaprepitant demonstrates cost-saving and cost-effective characteristics relative to oral aprepitant for CINV prophylaxis. A pharmacoeconomic analysis presented at ASCO reported that fosaprepitant was cost-saving and cost-effective in the US compared to aprepitant [1]. Current US pricing indicates an Average Sale Price (ASP) of approximately $238 per 150 mg vial, with a typical single-dose cost of ~$240, while a dual-day regimen may approach $480 [2]. In contrast, analysis from India found fosaprepitant not cost-effective versus aprepitant, highlighting that cost differentials are market-dependent and driven by local drug pricing structures and healthcare reimbursement models [3]. Supply chain analyses indicate that conversion from fosaprepitant to aprepitant IV formulations can reduce supply costs per administration from $2.51 to $0.52 when aprepitant is prepared as an IV push, though this reflects downstream formulation economics rather than intrinsic compound cost [4].

Health economics Cost-effectiveness Formulary management

Pharmacokinetic Differentiation: Half-Life and CYP3A4 Interaction Profile vs. Netupitant and Rolapitant

Following IV fosaprepitant administration, the resultant aprepitant exhibits an apparent terminal half-life of approximately 9 to 13 hours [1]. In contrast, netupitant has a substantially longer half-life of approximately 80 hours, and rolapitant has the longest half-life among NK1 antagonists at approximately 180 hours [2]. Aprepitant (the active moiety of fosaprepitant) is extensively metabolized by CYP3A4 and also acts as a moderate CYP3A4 inhibitor, whereas netupitant and rolapitant are metabolized primarily by CYP2D6 and do not significantly inhibit CYP3A4 [3]. Consequently, fosaprepitant/aprepitant has a more prolific drug-drug interaction profile with CYP3A4 substrates, including certain chemotherapeutic agents, corticosteroids, and anti-infectives, necessitating careful medication reconciliation and potential dose adjustments [4].

Drug metabolism Drug-drug interactions Pharmacokinetics

Optimal Procurement and Application Scenarios for (1'S,2R,3R)-Fosaprepitant Dimeglumine


Adult Oncology Infusion Centers: First-Line IV NK1 Antagonist for HEC and MEC Prophylaxis

Based on the established bioequivalence of IV fosaprepitant 115 mg to oral aprepitant 125 mg and the 100% bioavailability conferred by IV administration, fosaprepitant is optimally deployed in adult outpatient infusion centers for prevention of CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) [1]. The single 150 mg IV dose administered over 20-30 minutes on Day 1 provides equivalent antiemetic protection to the 3-day oral aprepitant regimen, simplifying treatment logistics and ensuring compliance in patients who may experience delayed nausea that would otherwise impair oral medication adherence. The US-specific cost-saving designation relative to oral aprepitant further supports formulary preference in this setting [2].

Pediatric Oncology: The Only IV NK1 Antagonist with Regulatory Approval Down to 6 Months of Age

In pediatric oncology, fosaprepitant dimeglumine represents the sole IV NK1 receptor antagonist with FDA-approved dosing and established safety/efficacy for patients as young as 6 months of age and weighing ≥6 kg [1]. This regulatory approval enables standardized, on-label antiemetic protocols across the full pediatric age spectrum without the liability and variability associated with off-label prescribing of alternatives such as netupitant/palonosetron or rolapitant, which lack pediatric approval [2]. Dosing is weight- and age-stratified, with infusion over 30 minutes (ages 12-17) or 60 minutes (ages 6 months to <12 years) via central venous catheter [3].

Patients with Contraindications to Oral Administration or High Risk of Emesis-Induced Non-Adherence

The >42,000-fold solubility enhancement of fosaprepitant dimeglumine over aprepitant enables IV administration in patient populations where oral intake is compromised or unreliable [1]. This includes patients with chemotherapy-induced mucositis, severe nausea/vomiting precluding oral medication retention, dysphagia, or altered gastrointestinal absorption. The rapid conversion to aprepitant within 30 minutes of infusion ensures timely NK1 receptor occupancy prior to chemotherapy administration, mitigating the risk of breakthrough emesis that could otherwise compromise antiemetic protection and subsequent oral medication adherence [2].

Institutional Formulary Management: Balancing IV NK1 Antagonist Options with Safety Considerations

While fosaprepitant provides the advantages of IV administration, formulary committees must weigh the documented 15% per-dose (28.7% per-patient) incidence of infusion-site reactions with peripheral IV administration [1] against the unavailability of IV rolapitant (withdrawn due to hypersensitivity/anaphylaxis) and the lack of IV netupitant as a single-agent formulation [2]. Institutions may mitigate ISR risk through protocolized dilution (150 mg/250 mL), extended infusion duration (30 minutes), preferential central line administration, or consideration of polysorbate 80-free aprepitant IV formulations where available. The favorable US cost-effectiveness profile supports continued formulary inclusion despite the ISR liability [3].

Quote Request

Request a Quote for (1'S,2R,3R)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.